

# Colchicosamide vs. Colchicine: A Comparative Safety Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Colchicosamide |           |
| Cat. No.:            | B13729188      | Get Quote |

A detailed examination of the safety profiles of **Colchicosamide** and its parent compound, Colchicine, reveals distinct differences in their toxicological profiles, with **Colchicosamide** presenting a higher risk of genotoxicity and neurotoxicity, while Colchicine is characterized by a narrow therapeutic index and a high risk of systemic toxicity upon overdose. This guide provides a comprehensive comparison of their safety data, intended for researchers, scientists, and drug development professionals.

**Colchicosamide**, a semi-synthetic derivative of colchicine, is primarily used as a centrally acting muscle relaxant. In much of the scientific literature, it is referred to as Thiocolchicoside. Colchicine, a naturally occurring alkaloid, is a well-established anti-inflammatory agent used in the treatment of gout and Familial Mediterranean Fever (FMF). Despite their structural similarity, their safety profiles diverge significantly.

### **Comparative Toxicology and Safety Profile**

A critical aspect differentiating the two compounds is their genotoxic potential. Preclinical studies have raised significant concerns about Thiocolchicoside's ability to cause aneuploidy (an abnormal number of chromosomes), which led the European Medicines Agency (EMA) to restrict its use.[1][2] This aneugenic effect is a potential risk factor for teratogenicity, embryotoxicity, spontaneous abortions, and impaired male fertility.[2] In contrast, while colchicine is a known mitotic poison that can induce aneuploidy in affected cells, it is not considered directly genotoxic.[3] However, studies have suggested an increased risk for fetal chromosomal aberrations with colchicine treatment, although the absolute risk is relatively low.[4][5]



In terms of acute toxicity, Colchicine is known for its narrow therapeutic index, where therapeutic doses are close to toxic doses.[6] Overdose can lead to severe and often fatal multi-organ failure.[6] While specific oral LD50 values for **Colchicosamide** in rodents are not readily available in the provided search results, intravenous and intramuscular LD50 data for Thiocolchicoside in rats have been reported. For Colchicine, oral LD50 values in rats have been a subject of some variability in the literature.[7][8]

The adverse effect profiles also show key differences. The most common side effects of Colchicine are gastrointestinal, including nausea, vomiting, and diarrhea.[8][9] In contrast, while Thiocolchicoside can also cause gastrointestinal upset, a notable concern is its potential to induce seizures, and it is contraindicated in individuals with a history of seizures.[1][10]

**Quantitative Toxicity Data** 

| Compound                 | Animal Model  | Route of<br>Administration                   | LD50                                       | Source   |
|--------------------------|---------------|----------------------------------------------|--------------------------------------------|----------|
| Thiocolchicoside         | Rat           | Intravenous                                  | 10 mg/kg                                   | [11][12] |
| Rat                      | Intramuscular | 27.5 mg/kg                                   | [12]                                       |          |
| Colchicine               | Rat (Female)  | Oral                                         | ~2 times more<br>susceptible than<br>males | [9]      |
| Rat                      | Oral          | > 25 mg/kg<br>(noted as highly<br>resistant) | [8]                                        |          |
| Mouse<br>(Pregnant)      | Intravenous   | 1.54 mg/kg                                   | [13]                                       | _        |
| Mouse (Non-<br>pregnant) | Intravenous   | 4.13 mg/kg                                   | [13]                                       | _        |

## **Key Adverse Effects**



| Adverse Effect Category | Colchicosamide<br>(Thiocolchicoside)                             | Colchicine                                                                      |
|-------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Gastrointestinal        | Nausea, vomiting, diarrhea                                       | Nausea, vomiting, diarrhea (very common)                                        |
| Neurological            | Seizures, drowsiness,<br>dizziness                               | Peripheral neuritis, myopathy (with long-term use)                              |
| Hematological           | -                                                                | Bone marrow depression<br>(leukopenia,<br>thrombocytopenia, aplastic<br>anemia) |
| Reproductive            | Aneuploidy risk, impaired male fertility, teratogenic in animals | Increased risk of fetal chromosomal aberrations, reversible oligospermia        |
| Other                   | Allergic skin reactions                                          | Alopecia (hair loss)                                                            |

## **Experimental Protocols**

In Vitro Micronucleus Test for Aneuploidy Assessment of Thiocolchicoside Metabolite (as per EMA review):

The genotoxic potential of the M2 metabolite of Thiocolchicoside (SL59.0955) was investigated through in vitro and in vivo preclinical studies. The in vitro micronucleus test on cultured human lymphocytes is a standard method to assess aneugenic potential.

- Cell Culture: Human peripheral blood lymphocytes are cultured in a suitable medium.
- Treatment: Cells are exposed to various concentrations of the test substance (M2 metabolite) and a negative and positive control.
- Harvesting: After a defined exposure period, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.
- Staining and Analysis: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). The frequency of micronuclei in binucleated cells is then



Check Availability & Pricing

scored under a microscope. An increase in micronuclei containing whole chromosomes (identified by techniques like fluorescence in situ hybridization with a pan-centromeric probe) indicates an aneugenic effect.

## **Signaling Pathways and Mechanisms of Toxicity**



Click to download full resolution via product page

# **Experimental Workflow for Comparative Safety Assessment**





Click to download full resolution via product page

### Conclusion

In conclusion, neither **Colchicosamide** (Thiocolchicoside) nor Colchicine can be considered to have an unequivocally "better" safety profile; rather, they present different sets of risks. The primary concern with **Colchicosamide** is its potential for genotoxicity (aneuploidy) and neurotoxicity (seizures), which has led to significant regulatory restrictions on its use. Colchicine's main safety limitations are its narrow therapeutic index and the high risk of severe, potentially fatal, systemic toxicity in cases of overdose.

For researchers and drug development professionals, the choice between these compounds, or their derivatives, would depend heavily on the therapeutic indication and the specific safety



endpoints of concern. The data strongly suggest that the structural modification from Colchicine to **Colchicosamide**, while altering its primary therapeutic use to a muscle relaxant, also introduces a distinct and serious toxicological profile that must be carefully considered. Further head-to-head comparative studies are warranted to provide a more definitive quantitative risk assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Binding of colchicine and thiocolchicoside to human serum proteins and blood cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine treatment increases the risk for fetal chromosomal aberrations-an observational study and systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Acute oral toxicity of colchicine in rats: effects of gender, vehicle matrix and pre-exposure to lipopolysaccharide PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiocolchicoside | C27H33NO10S | CID 9915886 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Colchicosamide vs. Colchicine: A Comparative Safety Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13729188#does-colchicosamide-have-a-better-safety-profile-than-colchicine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com